molecular formula C11H10N2O3 B1276156 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid CAS No. 956436-97-8

4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B1276156
CAS No.: 956436-97-8
M. Wt: 218.21 g/mol
InChI Key: PIHGVXDRIJINMH-UHFFFAOYSA-N
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Description

4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C11H10N2O3 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Auxin Activities : Ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate, a related compound, was synthesized using a one-pot reaction method. The resulting compounds exhibited auxin activities, although not high, and showed antiblastic effects on wheat gemma (Yue et al., 2010).
  • Characterization of Derivatives : 4-(ethoxycarbonyl)-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, a compound related to the query molecule, was synthesized and characterized, providing insights into its structure and potential applications (Kasımoğulları & Arslan, 2010).

Molecular Structure and Interaction

  • Molecular Conformation and Hydrogen Bonding : Studies on 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid and related compounds showed complex hydrogen-bonded framework structures, revealing important insights into molecular interactions (Asma et al., 2018).

Spectroscopic Investigations

  • Spectroscopic Analysis of Pyrazolin-5-ones : Spectroscopic investigations of 3-methoxy-1-phenyl-2-pyrazolin-5-one and its derivatives provided valuable information about the electronic structure and properties of these molecules (Holzer & Hallak, 2004).

Industrial Applications

  • Nonlinear Optical Properties : A study on 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid highlighted its nonlinear optical activity, hinting at potential applications in optics and electronics (Tamer et al., 2015).

Corrosion Inhibition

  • Application in Petroleum Industry : Pyrazol derivatives were explored for corrosion mitigation in the petroleum industry, demonstrating their practical utility in industrial settings (Singh et al., 2020).

Antimicrobial Activity

  • Antimicrobial Properties : Some derivatives of 1-phenyl-1H-pyrazole exhibited significant antimicrobial activity, opening avenues for potential pharmaceutical applications (Kumar et al., 2012).

Antifungal Efficacy

  • Bioactivity Against Fungal Strains : Novel derivatives of 1-phenyl-1H-pyrazole showed considerable antifungal activity against various fungal strains, highlighting their potential as bioactive compounds (Liu et al., 2020).

Safety and Hazards

While specific safety and hazards information for 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid is not available, general safety measures for handling similar compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Future Directions

Future directions for the research on pyrazoles include the optimization of its biological properties and the development of new methods for the synthesis and characterization of pyrazoles . Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Biochemical Analysis

Biochemical Properties

4-Methoxy-1-Phenyl-1H-Pyrazole-3-Carboxylic Acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency of the enzymes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate autophagy proteins as a survival mechanism in RKO cell lines . Additionally, it impacts the p53-mediated apoptosis pathway, leading to programmed cell death in cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes. For instance, it inhibits succinate dehydrogenase, a key enzyme in the mitochondrial electron transport chain . This inhibition disrupts cellular respiration and energy production, leading to altered cellular metabolism and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under normal conditions but can degrade under extreme pH or temperature . Long-term studies have shown that it can cause sustained changes in cellular function, such as prolonged activation of stress response pathways and chronic inhibition of metabolic enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to be safe and well-tolerated, with minimal adverse effects . At higher doses, it can cause toxicity, including liver damage and oxidative stress . Threshold effects have been observed, where a specific dosage range elicits a maximal therapeutic response without significant toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is involved in its biotransformation and detoxification . The compound can also affect metabolic flux, altering the levels of key metabolites and influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It has been shown to interact with organic anion transporters, facilitating its uptake and distribution in various tissues . This interaction affects its localization and accumulation, influencing its overall bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the mitochondria, where it exerts its effects on mitochondrial enzymes and metabolic pathways . Targeting signals and post-translational modifications direct the compound to specific compartments, ensuring its proper localization and function.

Properties

IUPAC Name

4-methoxy-1-phenylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-9-7-13(12-10(9)11(14)15)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIHGVXDRIJINMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(N=C1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407039
Record name 4-methoxy-1-phenylpyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956436-97-8
Record name 4-methoxy-1-phenylpyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid
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